
Ralinepag
Overview
Description
Ralinepag is a potent, titratable, orally administered prostacyclin receptor agonist used to treat pulmonary arterial hypertension. It is a selective, non-prostanoid prostacyclin receptor agonist with a 24-hour terminal half-life . Pulmonary arterial hypertension is characterized by vascular remodeling of the small pulmonary arteries, resulting in elevated pulmonary vascular resistance and right ventricular failure .
Preparation Methods
The synthetic routes and reaction conditions for Ralinepag involve several steps. The starting dose of this compound in clinical studies was 10 micrograms twice daily, with dosage up-titrated as tolerated over a 9-week dose-titration period to a maximum total daily dose of 600 micrograms . Industrial production methods for this compound are not explicitly detailed in the available literature, but it is known that the compound is formulated for oral administration .
Chemical Reactions Analysis
Ralinepag undergoes various chemical reactions, including oxidation and reduction. It is a selective agonist for human prostacyclin receptors, with a binding affinity of 3.4 nanomolar. This compound increases cyclic adenosine monophosphate levels with an effective concentration of 24 nanomolar and has a 42- to 2900-fold selectivity for prostacyclin versus other prostanoid family receptors . Common reagents and conditions used in these reactions are not specified in the available literature.
Scientific Research Applications
Phase II Studies
-
Efficacy in Reducing Pulmonary Vascular Resistance :
- A phase II study demonstrated that ralinepag significantly reduced PVR compared to placebo. Specifically, it achieved a decrease of 163.9 dyn·s·cm⁻⁵ versus an increase of 0.7 dyn·s·cm⁻⁵ with placebo (p=0.02) after 22 weeks .
- The study involved 61 PAH patients on standard therapy, with this compound showing a mean change in PVR of -29.8% compared to placebo (p=0.03) .
-
Long-term Safety and Tolerability :
- An open-label extension study evaluated the long-term safety of this compound over 24 months. Results indicated sustained improvements in exercise capacity (6-minute walk distance increased by 36.3 m) and a manageable adverse event profile . Most participants maintained stable functional class throughout the study .
Ongoing Clinical Trials
This compound is currently undergoing various clinical trials to further assess its efficacy and safety:
- ADVANCE CAPACITY Trial : A phase III study focused on evaluating the effects of this compound on exercise capacity in PAH patients who recently initiated therapy . This trial aims to provide comprehensive data on the drug's impact on functional outcomes.
- Combination Therapy Studies : Trials are also investigating this compound's effectiveness when combined with standard PAH treatments. These studies aim to determine whether this compound can enhance therapeutic outcomes for patients already on existing therapies .
Safety Profile
This compound has shown a predictable safety profile across multiple studies. Common adverse events include headache, diarrhea, and jaw pain, which are consistent with known prostacyclin-related effects . Importantly, serious adverse events were reported less frequently in this compound-treated patients compared to those receiving placebo .
Summary of Findings
The following table summarizes key findings from clinical studies involving this compound:
Mechanism of Action
Ralinepag exerts its effects by acting as a potent, selective agonist for human prostacyclin receptors. It binds to these receptors with high affinity, leading to an increase in cyclic adenosine monophosphate levels. This results in vasodilation and inhibition of smooth muscle cell proliferation, which are crucial for managing pulmonary arterial hypertension . This compound significantly reduces mean pulmonary arterial pressure, systemic vascular resistance, and arterial blood pressure .
Comparison with Similar Compounds
Ralinepag is compared with other prostacyclin receptor agonists such as iloprost, treprostinil, and MRE-296. In pulmonary arteries, this compound produced significantly greater relaxation compared to iloprost, treprostinil, and MRE-296. It was more potent than MRE-269 but similar in potency to iloprost and treprostinil . The unique aspect of this compound is its high selectivity and potency for prostacyclin receptors, making it a promising therapeutic agent for pulmonary arterial hypertension.
Biological Activity
Ralinepag is a novel, next-generation oral prostacyclin (IP) receptor agonist primarily developed for the treatment of pulmonary arterial hypertension (PAH). Its biological activity is characterized by potent vasodilatory effects, inhibition of smooth muscle cell proliferation, and attenuation of platelet aggregation. This article provides an in-depth overview of the pharmacological profile, efficacy, and safety of this compound, supported by data tables and relevant research findings.
This compound acts as a selective agonist for the prostacyclin IP receptor, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. The elevation of cAMP results in:
- Vasodilation : Relaxation of vascular smooth muscle cells.
- Inhibition of Platelet Aggregation : Reduced likelihood of thrombus formation.
- Prevention of Vascular Remodeling : Mitigation of pathological changes in pulmonary arteries associated with PAH.
Binding Affinity and Selectivity
This compound exhibits a high binding affinity for human IP receptors with an IC50 value of approximately 3.4 nM. Its selectivity is significantly higher compared to other prostanoid receptors, with a selectivity range from 42 to 2900-fold for IP receptors over other prostanoid family receptors .
Efficacy in Preclinical Models
In preclinical studies utilizing rat models of PAH, this compound demonstrated significant therapeutic effects:
- Reduction in Right Ventricular Weight : Indicating decreased pressure overload.
- Decreased Pulmonary Artery Pressure : Suggesting effective vasodilation.
- Inhibition of Vascular Remodeling : Prevention of structural changes in pulmonary arteries.
The effective doses tested ranged from 30 mg/kg to 60 mg/kg administered twice daily .
Phase II Studies
Phase II clinical trials have evaluated the safety and efficacy of this compound in patients with PAH. Key findings include:
- Safety Profile : this compound has shown a predictable safety profile with manageable side effects.
- Tolerability : Patients tolerated the drug well, allowing for dose titration without reaching a maximum dose limit.
- Pharmacokinetics : The extended-release formulation has a longer half-life (~24 hours) compared to selexipag (≤2.5 hours), allowing for once-daily dosing .
Comparative Efficacy
In comparative studies against existing treatments like iloprost and MRE-269 (the active form of selexipag), this compound has been shown to have superior functional potency. For instance, it effectively inhibited ADP-stimulated platelet aggregation with an IC50 value of 40 nM compared to MRE-269's 288 nM .
Table 1: Comparative Pharmacological Data
Compound | Binding Affinity (nM) | EC50 (cAMP Increase) | IC50 (Platelet Aggregation) |
---|---|---|---|
This compound | 3.4 | 24 | 40 |
MRE-269 | - | - | 288 |
Iloprost | - | - | - |
Table 2: Clinical Study Overview
Study Phase | Patient Population | Primary Endpoint | Results Summary |
---|---|---|---|
Phase II | PAH Patients | Safety and Efficacy | Favorable safety profile; effective dose titration possible |
Phase III | Ongoing | Long-term Efficacy | TBD |
Q & A
Basic Research Questions
Q. What is the mechanism of action of ralinepag, and how does its selectivity for the IP receptor influence its therapeutic profile in PAH?
this compound is a non-prostanoid, orally available agonist of the prostacyclin (IP) receptor, which mediates vasodilation, anti-proliferative effects, and platelet inhibition. Its high selectivity for the human IP receptor (EC₅₀ = 8.5 nM) minimizes off-target interactions with other prostanoid receptors (e.g., DP1: EC₅₀ = 850 nM) . This selectivity translates to sustained pulmonary vasodilation and reduced vascular remodeling in PAH, as demonstrated by a 29.8% reduction in pulmonary vascular resistance (PVR) compared to placebo in phase 2 trials .
Q. How was the phase 2 trial for this compound designed to evaluate efficacy and safety in PAH patients on background therapy?
The phase 2 trial (N=61) was a randomized, double-blind, placebo-controlled study with a 9-week dose-titration phase (up to 600 μg twice daily) and a 13-week maintenance phase. Primary endpoints included absolute change in PVR, while secondary endpoints encompassed 6-minute walk distance (6MWD), time to clinical worsening, and hemodynamic parameters. Patients were stratified by baseline WHO/NYHA class and background therapy (mono or dual) . Statistical analyses used ANCOVA models with baseline PVR as a covariate .
Q. What pharmacokinetic properties support twice-daily dosing of this compound?
this compound exhibits a half-life of ~24 hours, with minimal peak-to-trough fluctuations at steady state. Pre-dose (Cmin: 3.23 ng/mL) and 4-hour post-dose (5.60 ng/mL) plasma concentrations exceeded pharmacologically active levels, supporting twice-daily dosing to maintain therapeutic effects . Phase 1 studies confirmed dose-linear pharmacokinetics and tolerability up to 800 μg/day .
Advanced Research Questions
Q. How should researchers interpret discrepancies between PVR reduction and lack of statistically significant improvement in 6MWD in this compound trials?
While this compound significantly reduced PVR by 163.9 dyn·s·cm⁻⁵ (vs. placebo: +0.7 dyn·s·cm⁻⁵; p=0.02), the 6MWD increase (this compound: +36.2 m vs. placebo: +29.4 m; p=0.90) was not statistically significant. This may reflect:
- Temporal dissociation : Hemodynamic improvements (PVR) often precede functional gains (6MWD), as seen in riociguat and tadalafil studies .
- Background therapy interference : 38% of placebo patients initiated new PAH therapies during the trial, potentially confounding 6MWD results .
- Sample size limitations : The phase 2 trial was not powered to detect 6MWD differences .
Q. What methodological approaches are recommended for analyzing adverse event (AE) data in this compound studies?
AE analysis should stratify events by:
- Severity : 37.5% of this compound-treated patients experienced severe AEs (e.g., headache, nausea) vs. 28.6% in placebo .
- Dose-dependence : Higher AE rates correlated with dose escalation (e.g., 78% headache incidence at 600 μg) .
- Mechanistic relevance : Jaw pain and flushing are class effects of prostacyclin analogs, likely due to IP receptor activation in non-pulmonary tissues . Use logistic regression models to adjust for baseline characteristics and background therapies.
Q. How do long-term open-label extension (OLE) data inform this compound’s durability of response?
In a 24-month OLE, this compound demonstrated sustained PVR reduction (−52 dyn·s·cm⁻⁵) and 6MWD improvement (+36 m), building on phase 2 results . Researchers should evaluate:
- Cumulative dose effects : Median maintenance dose was 400 μg/day, with tolerability maintained over 168.7 days .
- Delayed clinical worsening : 2.5% of this compound patients vs. 9.5% on placebo experienced worsening, though statistical significance was not achieved (p=0.26) .
Q. Data Contradiction Analysis
Q. Why did this compound show significant reductions in systemic vascular resistance (SVR) but not cardiac index?
this compound reduced SVR by 258.7 dyn·s·cm⁻⁵ (p≤0.001) but did not significantly improve cardiac index (p=0.31). This paradox may arise from:
- Peripheral vasodilation : IP receptor activation in systemic vasculature lowers arterial blood pressure (−8.2 mmHg vs. placebo; p=0.001), potentially offsetting cardiac output gains .
- Right ventricular (RV) adaptation : RV functional improvements may lag behind afterload reduction, requiring longer-term observation .
Q. Methodological Recommendations
Q. What statistical models are optimal for analyzing hemodynamic endpoints in this compound trials?
- ANCOVA : Used in phase 2 trials to adjust for baseline PVR, WHO/NYHA class, and background therapy .
- Mixed-effects models : For longitudinal data (e.g., repeated 6MWD measurements) to account for within-patient variability.
- Sensitivity analyses : Impute missing data via multiple imputation or worst/best-case scenarios (applied in the primary PVR analysis) .
Q. How can researchers address the high placebo response rates in PAH trials?
- Stratify randomization : By baseline 6MWD (< vs. ≥325 m) and NT-proBNP levels.
- Blind dose titration : Minimize expectation bias by maintaining blinding during dose escalation .
- Control background therapies : Limit changes to background regimens during the trial .
Q. Tables for Key Findings
Table 1: Phase 2 Efficacy Endpoints (Week 22)
Parameter | This compound (N=40) | Placebo (N=21) | p-value |
---|---|---|---|
ΔPVR (dyn·s·cm⁻⁵) | −163.9 | +0.7 | 0.02 |
Δ6MWD (m) | +36.2 | +29.4 | 0.90 |
Severe AEs (%) | 37.5 | 28.6 | — |
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Half-life | ~24 hours |
Cmin (ng/mL) | 3.23 |
Cmax (ng/mL) | 5.60 |
Properties
IUPAC Name |
2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKXVKJRHPDQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187856-49-0 | |
Record name | Ralinepag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187856490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ralinepag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12462 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RALINEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQY12ZJN6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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